molecular formula C18H15N3OS2 B2413907 N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 497064-26-3

N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2413907
CAS RN: 497064-26-3
M. Wt: 353.46
InChI Key: KJAVGSDETZPQRK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a chemical compound that has been studied for its potential applications in scientific research. It is a thioacetamide derivative that has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study highlighted the synthesis of 1,4-Disubstituted 1,2,3-Triazoles tethering the benzothiazole nucleus, demonstrating promising antimicrobial activities against a range of bacteria and fungi. This synthesis, facilitated by ultrasound irradiation, resulted in significant reductions in reaction times and higher yields, pointing to its potential in developing new antimicrobial agents (Rezki, 2016).

Antimicrobial and Antitumor Activities

Another study synthesized acetamide derivatives and investigated their potential analgesic properties. Although the focus was on analgesic activity, the methodology employed in synthesizing these compounds could provide a blueprint for developing other therapeutic agents with antimicrobial or antitumor applications (Kaplancıklı et al., 2012).

Development of Antibacterial Agents

Research on the microwave-assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated potent antibacterial activity. This highlights the compound's relevance in discovering new antibacterial agents, showcasing the effectiveness of innovative synthesis techniques in enhancing antimicrobial efficacy (Borad et al., 2015).

Exploring Structural Activity Relationships

A study delved into the structural activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. By investigating various 6,5-heterocycles, researchers aimed to improve metabolic stability, highlighting the compound's potential in cancer therapy and understanding its interaction with cellular pathways (Stec et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-21-10-16(12-6-2-4-8-14(12)21)23-11-17(22)20-18-19-13-7-3-5-9-15(13)24-18/h2-10H,11H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAVGSDETZPQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

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